molecular formula C15H12F2N2O2 B5778835 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

Cat. No. B5778835
M. Wt: 290.26 g/mol
InChI Key: MNAGEQHBOVSSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide, also known as FPA-124, is a novel small molecule that has gained significant attention in the scientific community for its potential applications in cancer treatment. It belongs to the class of compounds known as benzamides and has a molecular weight of 364.36 g/mol.

Mechanism of Action

The exact mechanism of action of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to be a potent inhibitor of HDACs and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also been found to inhibit the migration and invasion of cancer cells, which are important processes involved in tumor metastasis. In addition, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is its potent anticancer activity. It has been found to be effective against a wide range of cancer cell lines and has shown synergistic effects when used in combination with other chemotherapeutic agents. In addition, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has been found to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one of the limitations of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. This issue can be addressed by formulating 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide in a suitable delivery system, such as liposomes or nanoparticles.

Future Directions

For the research and development of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide include optimization of the synthesis method, investigation of its pharmacokinetic and pharmacodynamic properties, further preclinical studies, and exploration of its potential use in combination with other anticancer agents and immunotherapies.

Synthesis Methods

The synthesis of 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-fluorobenzoic acid with 2-fluoroaniline in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 2-fluoro-N-(2-fluorophenyl)benzamide. This intermediate is then reacted with 2-oxoethylamine hydrochloride in the presence of triethylamine to yield 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide. The synthesis method has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has shown promising results in preclinical studies as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also demonstrated synergistic effects when used in combination with other chemotherapeutic agents, such as paclitaxel and doxorubicin. In addition to its anticancer properties, 2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide has also been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.

properties

IUPAC Name

2-fluoro-N-[2-(2-fluoroanilino)-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-11-6-2-1-5-10(11)15(21)18-9-14(20)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAGEQHBOVSSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NC2=CC=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide

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